molecular formula C10H13Cl2N3 B2850161 2-(Hydrazinylmethyl)quinoline dihydrochloride CAS No. 2059970-35-1

2-(Hydrazinylmethyl)quinoline dihydrochloride

Cat. No.: B2850161
CAS No.: 2059970-35-1
M. Wt: 246.14
InChI Key: UNZCESDFOGIAMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with aldehyde or carboxylic acid groups, while reduction reactions can produce different hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a quinoline ring and a hydrazinylmethyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

quinolin-2-ylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9;;/h1-6,12H,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZCESDFOGIAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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